molecular formula C7H6O4 B105460 2,4,6-Trihydroxybenzaldehyde CAS No. 487-70-7

2,4,6-Trihydroxybenzaldehyde

Cat. No. B105460
CAS RN: 487-70-7
M. Wt: 154.12 g/mol
InChI Key: BTQAJGSMXCDDAJ-UHFFFAOYSA-N
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Description

2,4,6-Trihydroxybenzaldehyde (THB) is a compound that has been studied for its potential health benefits, particularly in the context of obesity treatment. It has been shown to suppress adipocyte differentiation in 3T3-L1 cells and reduce fat accumulation in mice fed a high-fat diet. THB's effects include the down-regulation of adipogenesis-related proteins and a reduction in serum levels of glucose, triglycerides, and total cholesterol, suggesting its potential as a nutraceutical for preventing or treating obesity and associated metabolic disorders .

Synthesis Analysis

While the papers provided do not directly describe the synthesis of THB, they do discuss the synthesis of related compounds. For instance, the synthesis of (2,4,6-Tri-t-butyl)thiobenzaldehyde, a compound with a similar aromatic structure to THB, involves the reaction of 2,4,6-tri-t-butylphenyllithium with O-ethyl thioformate or the reaction of 2,4,6-tri-t-butylbenzaldehyde hydrazone with disulfur dichloride . These methods highlight the reactivity of the aromatic aldehyde group and its derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of THB has been analyzed using experimental and theoretical methods. Fourier transform infrared and Raman spectra have been recorded, and density functional theory (DFT) calculations have been used to obtain geometrical parameters and energies for various conformers of THB. The most stable conformer has been identified, and the formation of hydrogen bonds within the molecule has been investigated, providing insight into the intramolecular interactions that stabilize the structure of THB .

Chemical Reactions Analysis

THB has been involved in unexpected chemical reactions, such as the formation of an intensely colored xanthylium product during an attempted acetal formation with an alcohol in the presence of an acid catalyst. This reaction proceeded through a dimeric non-cyclized intermediate rather than forming the desired acetal, indicating the reactivity of THB under acidic conditions and its propensity to undergo complex transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of THB have been studied through vibrational spectral analysis. The experimental results have been compared with theoretical calculations, showing good agreement in terms of bond lengths, bond angles, and vibrational frequencies. The research into the vibrations of both stable and unstable conformers of THB, along with the analysis of infrared intensities and Raman scattering activities, provides a comprehensive understanding of the molecule's properties. Additionally, the calculated HOMO and LUMO energies suggest that charge transfer occurs within the molecule, which could be relevant to its reactivity and interactions with other molecules .

Scientific Research Applications

Structural and Vibrational Analysis

  • 2,4,6-Trihydroxybenzaldehyde (THB) has been studied for its structural and vibrational properties. Fourier transform infrared and Raman spectra of THB in solid space were recorded, revealing insights into its molecular structures and vibrational frequencies. Quantum chemical calculations helped in understanding the vibrations of stable and unstable conformers of THB. This research is significant for theoretical chemistry and material science applications (Balachandran, Karpagam & Lakshmi, 2012).

Reaction Behavior and Product Formation

  • The reaction of THB with alcohol in the presence of an acid catalyst was found to produce an intensely colored xanthylium product instead of the intended acetal. This unexpected outcome reveals interesting chemical reaction pathways and the formation of new compounds (Ayers et al., 2015).

Anti-obesity Effects

  • THB was evaluated for its inhibitory effects on adipocyte differentiation and anti-obesity effects in mice with high-fat diet-induced obesity. The study showed that THB markedly inhibited adipogenesis and reduced weight gain, serum levels of glucose, triglycerides, and total cholesterol in mice. This positions THB as a potential nutraceutical for preventing or treating obesity (Kim et al., 2015).

Synthesis of Novel Dyes

  • A novel entry to xanthene dyes involving the reaction of THB with primary aliphatic amines was reported. This catalyst-free synthesis is notable for its high atom economy and eco-friendly conditions, highlighting THB's role in the development of new dyes and pigments (Garrido-Zoido et al., 2022).

Synthesis of Rigosertib Analogs

  • THB was used in the synthesis of deuterated Rigosertib analogs, a pharmaceutical compound, showing its utility in the creation of medicinal compounds and its versatility in chemical synthesis (Chen, 2015).

Antidiabetic Agent

  • THB exhibited strong noncompetitive α-glucosidase inhibition and powerful antioxidant activity, significantly reducing blood glucose levels in normal and diabetic rats. This suggests its potential as an antidiabetic agent (Sancheti et al., 2011).

Pharmaceutical Synthesis

  • Salicylaldehyde, a derivative of THB, has wide application in pharmaceutical production, showcasing the importance of THB derivatives in the synthesis of a variety of medicinal compounds (Heravi et al., 2018).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

properties

IUPAC Name

2,4,6-trihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c8-3-5-6(10)1-4(9)2-7(5)11/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQAJGSMXCDDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197594
Record name Benzaldehyde, 2,4,6-trihydroxy-
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Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trihydroxybenzaldehyde

CAS RN

487-70-7
Record name 2,4,6-Trihydroxybenzaldehyde
Source CAS Common Chemistry
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Record name Phloroglucinaldehyde
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Record name 487-70-7
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Record name Benzaldehyde, 2,4,6-trihydroxy-
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Record name 2,4,6-trihydroxybenzaldehyde
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Record name PHLOROGLUCINALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
819
Citations
S Sancheti, S Sancheti, M Bafna, SY Seo - Medicinal Chemistry Research, 2011 - Springer
Five distinct organic compounds with protected and unprotected phenolic hydroxyl groups were screened for their α-glucosidase inhibitory potential. Of these compounds, 2,4,6-…
Number of citations: 20 link.springer.com
SC Forester, AL Waterhouse - Journal of agricultural and food …, 2010 - ACS Publications
Gut microflora metabolize anthocyanins to phenolic acids and aldehydes. These metabolites may explain the relationship between anthocyanin consumption and reduced incidence of …
Number of citations: 154 pubs.acs.org
A Marton, E Kusz, C Kolozsi, V Tubak… - Anticancer …, 2016 - ar.iiarjournals.org
Background/Aim: Constitutive activation of nuclear factor kappa-B (NFĸB) is a hallmark of various cancer types, including melanoma. Chemotherapy may further increase tumour NFĸB …
Number of citations: 28 ar.iiarjournals.org
SC Forester, YY Choy, AL Waterhouse… - Molecular …, 2014 - Wiley Online Library
Anthocyanins are a class of polyphenols abundant in the skins of red grapes, and have been shown to have anti‐cancer effects in models of colon cancer [Cooke et al. Int J Cancer 2006…
Number of citations: 105 onlinelibrary.wiley.com
KN Kim, MC Kang, N Kang, SY Kim, CG Hyun… - Environmental …, 2015 - Elsevier
In the present study, 2,4,6-trihydroxybenzaldehyde (THB) was evaluated for inhibitory effects on adipocyte differentiation in 3T3-L1 cells and anti-obesity effects in mice with high-fat diet …
Number of citations: 18 www.sciencedirect.com
V Balachandran, V Karpagam, A Lakshmi - Journal of Molecular Structure, 2012 - Elsevier
The experimental and theoretical study on the structures and vibrations of 2,4,6-trihydroxybenzaldehyde (THB) is presented. The Fourier transform infrared spectra (4000–400cm −1 ) …
Number of citations: 11 www.sciencedirect.com
M Leigh, CE Castillo, DJ Raines… - …, 2011 - Wiley Online Library
Molybdoenzyme XO inhibitors: A range of thiosemicarbazone-and hydrazone-type Schiff bases was synthesised and characterised, some of which displayed potent xanthine oxidase (…
S Ayers, Z Shi, J Marshall, M Fenster, Y Huang… - Tetrahedron letters, 2015 - Elsevier
The reaction of 2,4,6-trihydroxybenzaldehyde with an alcohol in the presence of an acid catalyst resulted in the intensely colored xanthylium product instead of the intended acetal. The …
Number of citations: 2 www.sciencedirect.com
M Friedman, PR Henika, RE Mandrell - Journal of food protection, 2003 - Elsevier
We evaluated the bactericidal activities of 35 benzaldehydes, 34 benzoic acids, and 1 benzoic acid methyl ester against Campylobacter jejuni, Escherichia coli O157:H7, Listeria …
Number of citations: 312 www.sciencedirect.com
Z Huyut, Ş Beydemir, İ Gülçin - Journal of enzyme inhibition and …, 2016 - Taylor & Francis
… We observed approximately 30% inhibition levels as 73, 71 and 68% after 4 h for arachidonoyl dopamine, 3,4-dihydroxy-5-methoxybenzoic acid and 2-4-6-trihydroxybenzaldehyde, …
Number of citations: 32 www.tandfonline.com

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